2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl, thiophenyl, and carbonitrile groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The specific steps are as follows:
Condensation Reaction: The aldehyde (3-nitrobenzaldehyde), β-ketoester (ethyl acetoacetate), and amine (ammonium acetate) are mixed in ethanol.
Cyclization: The mixture is heated under reflux conditions to promote cyclization, forming the hexahydroquinoline core.
Functional Group Introduction: Thiophene-3-carboxaldehyde is introduced to incorporate the thiophenyl group.
Final Product Formation: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines, thiols.
Major Products
Oxidation Products: Oxides of the amino and thiophenyl groups.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted hexahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are evaluated for their efficacy in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(furan-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to the specific positioning of the nitrophenyl and thiophenyl groups. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
311334-37-9 |
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Molecular Formula |
C22H20N4O3S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O3S/c1-22(2)9-17-20(18(27)10-22)19(13-6-7-30-12-13)16(11-23)21(24)25(17)14-4-3-5-15(8-14)26(28)29/h3-8,12,19H,9-10,24H2,1-2H3 |
InChI Key |
JKVUNMHHWSKBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CSC=C4)C(=O)C1)C |
Origin of Product |
United States |
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